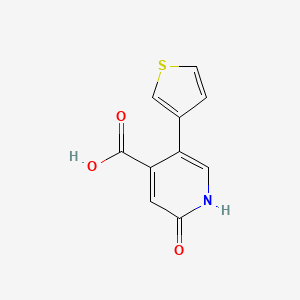

2-Hydroxy-5-(thiophen-3-YL)isonicotinic acid

Description

2-Hydroxy-5-(thiophen-3-yl)isonicotinic acid is a heterocyclic compound featuring a hydroxyl group at position 2 of the pyridine ring, a thiophen-3-yl substituent at position 5, and a carboxylic acid group at position 2. This structural arrangement confers unique electronic, chemical, and biological properties, distinguishing it from simpler isonicotinic acid derivatives. The hydroxyl group enhances hydrogen-bonding capacity, while the thiophene ring introduces π-conjugation and sulfur-based reactivity, making it valuable in medicinal chemistry (e.g., as a pharmacophore) and materials science (e.g., as a ligand in metal-organic frameworks, MOFs) .

Properties

IUPAC Name |

2-oxo-5-thiophen-3-yl-1H-pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3S/c12-9-3-7(10(13)14)8(4-11-9)6-1-2-15-5-6/h1-5H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFYCJNTAXAWRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CNC(=O)C=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10686910 | |

| Record name | 2-Oxo-5-(thiophen-3-yl)-1,2-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10686910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261954-94-2 | |

| Record name | 2-Oxo-5-(thiophen-3-yl)-1,2-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10686910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-(thiophen-3-YL)isonicotinic acid typically involves the functionalization of isonicotinic acid derivatives with thiophene moieties. One common method includes the condensation reaction between 3-thiophenecarboxaldehyde and isonicotinic acid hydrazide, followed by oxidation to introduce the hydroxyl group at the 2-position. The reaction conditions often involve the use of catalysts such as palladium or copper and solvents like ethanol or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-5-(thiophen-3-YL)isonicotinic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the isonicotinic acid moiety.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products: The major products formed from these reactions include various substituted thiophene derivatives, hydroxylated isonicotinic acids, and their corresponding amines or alcohols.

Scientific Research Applications

2-Hydroxy-5-(thiophen-3-YL)isonicotinic acid has diverse applications in scientific research:

Chemistry: Used as a precursor for synthesizing complex heterocyclic compounds and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.

Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and as a component in organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(thiophen-3-YL)isonicotinic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Pathways Involved: The compound can interfere with cellular signaling pathways, inducing apoptosis in cancer cells or inhibiting inflammatory responses.

Comparison with Similar Compounds

Table 1: Substituent-Based Comparisons

Key Observations :

- Chlorine vs. Hydroxyl : The chloro analog () exhibits stronger electrophilicity, favoring nucleophilic substitution reactions, while the hydroxyl group in the target compound improves solubility and H-bond-mediated target interactions .

- Thiophene vs. Sulfone : Replacing thiophene with a methylsulfonylphenyl group () alters electronic properties, enhancing steric bulk and oxidative stability but reducing π-π stacking capacity .

Core Structure Variations

Table 2: Core Structure Comparisons

Key Observations :

- Pyridine vs. Isoxazole : The isoxazole derivative () exhibits higher metabolic resistance due to its heterocycle but lacks the carboxylic acid’s coordination capacity for MOFs .

- Thiophene vs. Cyano-Benzene: The cyano group in ’s compound introduces strong electron-withdrawing effects, shifting reactivity toward electrophilic aromatic substitution, unlike the thiophene’s electron-rich nature .

Biological Activity

2-Hydroxy-5-(thiophen-3-YL)isonicotinic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : CHNOS

Molecular Structure :

- The compound features a hydroxyl group (-OH), a thiophene ring, and an isonicotinic acid moiety. This unique combination contributes to its diverse biological properties.

The biological activity of 2-Hydroxy-5-(thiophen-3-YL)isonicotinic acid can be attributed to several mechanisms:

- Antimicrobial Activity : The compound has been shown to inhibit bacterial cell wall synthesis, which is crucial for its antimicrobial effects. It interacts with specific enzymes involved in this process, leading to bacterial cell death.

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells by interfering with cellular signaling pathways. It modulates the activity of certain receptors and enzymes that are critical for cancer cell survival .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating immune responses.

Antimicrobial Activity

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values of 2-Hydroxy-5-(thiophen-3-YL)isonicotinic acid against various microbial strains:

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

| Candida albicans | 125 |

These results indicate significant antimicrobial activity, particularly against Gram-positive bacteria .

Anticancer Activity

A study evaluated the cytotoxic effects of the compound on different cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The IC values suggest that 2-Hydroxy-5-(thiophen-3-YL)isonicotinic acid has potent anticancer effects, particularly on breast and cervical cancer cells .

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of 2-Hydroxy-5-(thiophen-3-YL)isonicotinic acid against multi-drug resistant strains of bacteria showed a reduction in colony-forming units (CFUs), indicating its potential as a therapeutic agent against resistant infections .

- Cancer Cell Apoptosis : In vitro experiments demonstrated that treatment with this compound led to increased levels of apoptotic markers in MCF-7 cells, suggesting its role in promoting programmed cell death in cancerous tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.